REACTION_CXSMILES
|
[CH:1]1([CH2:7][O:8][C:9]2[C:13]([C:14]#[N:15])=[C:12]([S:16][CH3:17])[S:11][N:10]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:18]O.O>S(=O)(=O)(O)O.C(O)(=O)C.C(OC(=O)C)(=O)C>[CH:1]1([CH2:7][O:8][C:9]2[C:13]([C:14]([NH2:15])=[O:18])=[C:12]([S:16][CH3:17])[S:11][N:10]=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)COC1=NSC(=C1C#N)SC
|
Name
|
|
Quantity
|
31.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
18.5 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Ice was added
|
Type
|
FILTRATION
|
Details
|
the resulting suspension was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with 1N NaOH
|
Type
|
CUSTOM
|
Details
|
The solids were dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain crude 3-cyclohexylmethoxy-5-methylsulfanyl-isothiazole-4-carboxylic acid amide (4, 8.7 g)
|
Type
|
STIRRING
|
Details
|
the reaction is stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the reaction is stirred at room temperature for 3 days
|
Duration
|
3 d
|
Type
|
FILTRATION
|
Details
|
the suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the solids are further dried in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)COC1=NSC(=C1C(=O)N)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |